molecular formula C12H8N4O7 B11958092 2-(2,4,6-Trinitroanilino)phenol CAS No. 3163-19-7

2-(2,4,6-Trinitroanilino)phenol

Cat. No.: B11958092
CAS No.: 3163-19-7
M. Wt: 320.21 g/mol
InChI Key: SZULRCKZZUDMGB-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitroanilino)phenol is a nitrated aniline derivative of interest in specialized research fields. This compound shares structural features with other trinitroaromatic compounds known for their energetic properties and utility in chemical analysis . Compounds containing multiple nitro-groups are typically strong oxidizing agents and can react vigorously with reducing agents; appropriate safety protocols must be observed during handling . The phenolic and anilino functional groups in its structure suggest potential applications as a synthetic intermediate or a building block for more complex chemical entities. Researchers might explore its use in the development of sensitive detection methods for nitroaromatic compounds, leveraging interactions like fluorescence quenching, which is a common principle in sensing picric acid (2,4,6-trinitrophenol) and similar molecules . As with many phenolic compounds, which are classified as environmental priority pollutants by agencies like the U.S. EPA, research into the environmental fate and degradation pathways of such chemicals is critical . This product is provided for research purposes to support these and other investigative avenues. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own specific safety and efficacy studies prior to use.

Properties

CAS No.

3163-19-7

Molecular Formula

C12H8N4O7

Molecular Weight

320.21 g/mol

IUPAC Name

2-(2,4,6-trinitroanilino)phenol

InChI

InChI=1S/C12H8N4O7/c17-11-4-2-1-3-8(11)13-12-9(15(20)21)5-7(14(18)19)6-10(12)16(22)23/h1-6,13,17H

InChI Key

SZULRCKZZUDMGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Preparation of 2,4,6-Trinitrochlorobenzene

The synthesis typically begins with picric acid (2,4,6-trinitrophenol), which undergoes chlorination using phosphorus pentachloride (PCl5\text{PCl}_5) or thionyl chloride (SOCl2\text{SOCl}_2) to yield 2,4,6-trinitrochlorobenzene. This intermediate is critical for subsequent amination steps due to its electrophilic aromatic ring, activated by electron-withdrawing nitro groups.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Sulfolane or chlorinated solvents

  • Yield: >90% (reported for analogous chlorinations)

Coupling with 2-Aminophenol

2,4,6-Trinitrochlorobenzene reacts with 2-aminophenol in a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of 2-aminophenol attacks the electron-deficient carbon bearing the chlorine atom, displacing it and forming the anilino-phenol linkage.

Optimized Protocol:

  • Reagents:

    • 2,4,6-Trinitrochlorobenzene (1.0 equiv)

    • 2-Aminophenol (1.2 equiv)

    • Diammonium hydrogen phosphate (2.0 equiv, as base)

  • Solvent: Sulfolane (1.1M concentration)

  • Conditions:

    • Temperature: 175°C

    • Duration: 22 hours

    • Pressure: 20 psi (1.4 bar)

  • Yield: 93% (after recrystallization)

Mechanistic Insights:
The reaction proceeds via a two-step process:

  • Deprotonation: The base abstracts a proton from 2-aminophenol, enhancing its nucleophilicity.

  • Substitution: The activated aromatic ring undergoes attack by the amine, releasing HCl as a byproduct.

Challenges:

  • Exothermicity: The reaction generates significant heat, necessitating precise temperature control.

  • Byproducts: Incomplete substitution may yield mono- or di-nitro derivatives.

Direct Nitration of 2-Anilinophenol

An alternative route involves the sequential nitration of 2-anilinophenol. While theoretically straightforward, this method is complicated by the compound’s sensitivity to harsh nitrating conditions.

Procedure:

  • Initial Nitration:

    • Reagents: HNO3\text{HNO}_3 (65%) and H2SO4\text{H}_2\text{SO}_4 (98%)

    • Temperature: 0–5°C (to minimize decomposition)

    • Product: 2-Nitroanilinophenol (yield: 60–70%)

  • Secondary Nitration:

    • Reagents: Fuming HNO3\text{HNO}_3

    • Temperature: 50°C

    • Product: 2,4-Dinitroanilinophenol (yield: 40–50%)

  • Tertiary Nitration:

    • Reagents: HNO3\text{HNO}_3-Acetic anhydride

    • Temperature: 80°C

    • Product: 2-(2,4,6-Trinitroanilino)phenol (yield: <30%)

Limitations:

  • Low Yields: Cumulative losses occur at each nitration stage.

  • Decomposition Risk: Prolonged exposure to nitrating agents degrades the aromatic core.

Alternative Synthetic Routes

Diazonium Salt Coupling

A less common method involves diazotization of 2,4,6-trinitroaniline followed by coupling with phenol derivatives.

Steps:

  • Diazotization:

    • 2,4,6-Trinitroaniline + NaNO2\text{NaNO}_2/HCl\text{HCl} → Diazonium salt

  • Coupling:

    • Diazonium salt + Phenol (alkaline conditions) → Azo intermediate

  • Reduction:

    • Azo intermediate + SnCl2\text{SnCl}_2/HCl\text{HCl} → Target compound

Yield: ~35% (due to competing azo bond cleavage)

Sulfonic Acid Intermediate Route

2,4,6-Trinitrobenzenesulfonic acid reacts with 2-aminophenol in aqueous ethanol, leveraging sulfonic acid’s leaving group ability.

Conditions:

  • Solvent: 50% ethanol-water

  • Temperature: Reflux (78°C)

  • Yield: 40–45%

Comparative Analysis of Synthesis Routes

The table below summarizes key metrics for each method:

Method Yield Reaction Time Key Advantages Drawbacks
Nucleophilic Substitution93%22 hoursHigh yield; ScalableHigh-temperature requirements
Direct Nitration<30%48+ hoursSimple reagentsLow yield; Decomposition risks
Diazonium Coupling35%6 hoursMild conditionsMulti-step; Poor selectivity

Critical Factors Influencing Yield:

  • Solvent Polarity: Sulfolane enhances SNAr reactivity by stabilizing transition states.

  • Base Selection: Diammonium hydrogen phosphate minimizes side reactions compared to stronger bases.

  • Temperature Control: Exothermic reactions require jacketed reactors to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitroanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Explosive Applications

2-(2,4,6-Trinitroanilino)phenol is primarily recognized for its role in the field of explosives. The presence of multiple nitro groups enhances its oxidizing properties, making it suitable for use in military applications.

  • Historical Use : During World War II, it was utilized in the construction of explosive devices such as mortars and projectiles due to its stable yet reactive nature .
  • Modern Applications : Currently, it finds limited use in small warheads of certain explosive devices .

Pharmaceutical Applications

Recent studies indicate that derivatives of 2-(2,4,6-Trinitroanilino)phenol may exhibit significant biological activity, particularly in cancer research.

  • Antitumor Properties : Research suggests that this compound can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic ones.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of 2-(2,4,6-Trinitroanilino)phenol against human tumor cell lines. The findings revealed mean growth inhibition values indicating effective cytotoxicity against several cancer types:

CompoundCell Line TestedGI50 (μM)TGI (μM)
Derivative AOVCAR-815.7250.68
Derivative BNCI-H46012.5345.00

These results highlight the potential for developing new therapeutic agents based on this compound's derivatives .

Chemical Synthesis

The compound serves as a precursor in the synthesis of various chemical derivatives that may possess different biological activities or chemical properties.

  • Synthesis Pathways : The production of 2-(2,4,6-Trinitroanilino)phenol typically involves nitration processes which can lead to various derivatives with altered properties.

Table: Synthesis Methods

MethodDescription
Nitration ReactionInvolves the introduction of nitro groups into aniline derivatives under controlled conditions.
Solvent VariationsDifferent solvents can influence the yield and type of products formed during synthesis.

Environmental and Safety Considerations

Due to its explosive nature and potential health hazards (e.g., hepatotoxicity), handling 2-(2,4,6-Trinitroanilino)phenol requires stringent safety measures.

  • Health Risks : Exposure can lead to skin irritation, respiratory distress, and other serious health issues .
  • Environmental Impact : Proper disposal methods are crucial to mitigate environmental contamination risks associated with nitro compounds.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitroanilino)phenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various molecular targets and pathways, including DNA, proteins, and lipids. The compound’s ability to generate ROS is a key factor in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties are influenced by its substituents. Key analogs include:

2-(2,4,6-Trinitroanilino)-ethanol
  • Formula : C₈H₇N₄O₇
  • Properties :
    • Melting point: 109–110°C
    • Insoluble in ether/petroleum ether; soluble in acetone/alcohol.
    • Nitration yields Pentryl (C₈H₁₁N₅O₁₂), a powerful explosive with 23.22% nitrogen content and oxygen balance (OB) of −35.3% to CO₂ .
  • Applications : Used as a precursor for explosives like Pentryl, which detonates at 235°C .
2-(2',4',6'-Trinitroanilino)-1,3-propanediol
  • Formula : C₉H₉N₄O₉
  • Properties :
    • Melting point: 150°C
    • Nitrogen content: 18.54%; decomposes at 80°C.
    • Soluble in water and alcohol.
  • Applications : Explosive precursor; nitration produces derivatives with higher instability (e.g., 1,2-propanediol dinitrate, OB +5.5% to CO) .
2,4,6-Trinitroanilino Acetic Acid
  • Formula : C₈H₆N₄O₈ (inferred from )
  • Properties: Structural similarity but with a carboxylic acid group replacing the phenol.
  • Applications : Likely used in chelating agents or coordination chemistry due to carboxylate functionality .
Halogenated Derivatives (Bromo/Chloro)
  • Examples: 2-(4'-Bromo-2',6'-dinitro-N-nitranilino)-ethanol Nitrate: Melting point 95°C; decomposes at 180°C. 2-(5'-Chloro-2',4'-dinitroanilino)-ethanol Nitrate: Explosive with lower stability than non-halogenated analogs.
  • Impact of Halogens : Bromo/chloro substituents reduce solubility and thermal stability compared to the parent compound .

Comparative Data Table

Compound Molecular Formula Nitrogen Content Melting Point (°C) Solubility Key Applications
2-(2,4,6-Trinitroanilino)phenol C₁₂H₇N₄O₇ ~20% (estimated) Not reported Likely polar solvents Explosives, chemical synthesis
2-(2,4,6-Trinitroanilino)-ethanol C₈H₇N₄O₇ 20.59% 109–110 Alcohol, acetone Pentryl precursor
1,3-Propanediol derivative C₉H₉N₄O₉ 18.54% 150 Water, alcohol High-energy explosives
Bromo derivative C₈H₆BrN₅O₇ 17.67% 95 Chloroform, sparingly in alcohol Specialty explosives

Stability and Reactivity Trends

  • Thermal Stability: Phenolic derivatives (e.g., 2-(2,4,6-Trinitroanilino)phenol) may exhibit higher stability than ethanol/propanediol analogs due to resonance stabilization of the aromatic ring.
  • Explosive Power : Compounds with higher nitrogen content (e.g., Pentryl at 23.22% N) and favorable oxygen balance (e.g., −35.3% to CO₂) are more potent but less stable .
  • Solubility: Polar groups (e.g., hydroxyl in ethanol derivatives) enhance solubility in water/alcohol, whereas halogenation reduces it .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4,6-trinitroanilino)phenol, and how can purity be ensured?

  • Methodology : Synthesis typically involves nitration and condensation reactions. Key parameters include controlled nitration temperatures (e.g., 0–5°C for nitro group introduction) to avoid over-nitration and decomposition. Purification via recrystallization using solvents like ethanol or acetone is critical. Purity validation requires HPLC (>98%) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies nitro (NO₂) and phenolic (O–H) groups (e.g., NO₂ asymmetric stretch at ~1530 cm⁻¹, O–H stretch at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., phenolic proton at δ 10–12 ppm).
  • XRD : Resolves crystalline structure and confirms hydrogen-bonding patterns (e.g., intramolecular H-bonding between –NH and nitro groups) .

Q. How can the thermal stability and decomposition kinetics be systematically evaluated?

  • Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar). Kinetic parameters (e.g., activation energy via Kissinger method) are derived from multiple heating rates. Decomposition intermediates are analyzed via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can experimental designs evaluate 2-(2,4,6-trinitroanilino)phenol as a ballistic modifier in propellants?

  • Methodology :

  • Burn Rate Testing : Incorporate the compound (1–5 wt%) into propellant formulations and measure linear burn rates via strand burner experiments.
  • Pressure Sensitivity : Calculate pressure exponent (n) using Vieille’s law (r = aPⁿ).
  • Comparative Analysis : Benchmark against established modifiers (e.g., lead stearate) for burn rate enhancement and stability .

Q. What strategies resolve contradictions in reported combustion performance data across studies?

  • Methodology :

  • Controlled Variables : Standardize particle size (via milling/sieving), mixing protocols (solvent vs. dry blending), and test conditions (pressure, humidity).
  • Statistical Validation : Use ANOVA to assess significance of discrepancies. For example, conflicting burn rate data may arise from differences in metal salt counterions (e.g., Cu²⁺ vs. Fe³⁺) affecting catalytic activity .

Q. How do metal salts of 2-(2,4,6-trinitroanilino)phenol influence combustion mechanisms?

  • Methodology :

  • Synthesis of Salts : React the compound with transition metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) in aqueous ethanol.
  • Mechanistic Probes : Use time-resolved spectroscopy (T-jump/FTIR) to detect transient species (e.g., NO, CO) during combustion.
  • Structure-Activity Correlation : Link metal ion electronegativity to burn rate modulation (e.g., Cu²⁺ salts reduce pressure exponent by 20% vs. Fe³⁺) .

Q. What computational approaches predict hydrogen-bonding networks in crystalline forms?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry and hydrogen-bonding motifs (e.g., Etter’s graph set analysis for R₂²(8) patterns).
  • Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures. Validate with experimental XRD data .

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